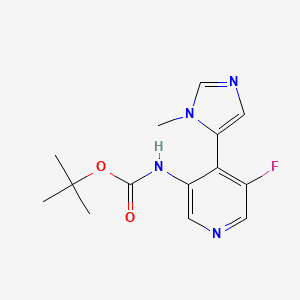
tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Reactions: Substituted imidazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the imidazole ring.
Hydrolysis: Corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It may have activity against certain diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets in the body. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate
- tert-Butyl N-(4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate
- tert-Butyl N-(5-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate
Uniqueness
tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate is unique due to the presence of the fluorine atom on the pyridine ring. This fluorine atom can significantly influence the compound’s reactivity and biological activity. Additionally, the tert-butyl carbamate group provides stability and enhances the compound’s solubility in organic solvents .
Propriétés
Formule moléculaire |
C14H17FN4O2 |
|---|---|
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
tert-butyl N-[5-fluoro-4-(3-methylimidazol-4-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C14H17FN4O2/c1-14(2,3)21-13(20)18-10-6-16-5-9(15)12(10)11-7-17-8-19(11)4/h5-8H,1-4H3,(H,18,20) |
Clé InChI |
HAJKNPIXQONZGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C2=CN=CN2C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B13356477.png)

![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13356499.png)
![Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B13356509.png)
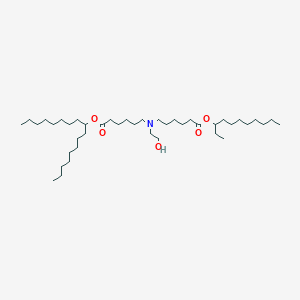
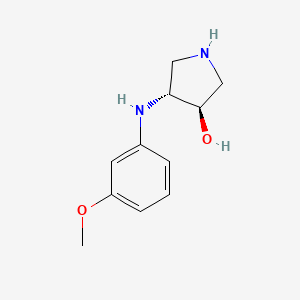
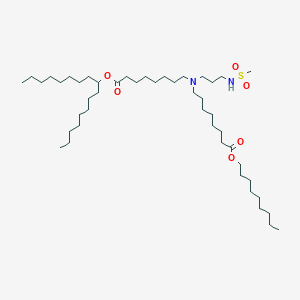
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13356522.png)
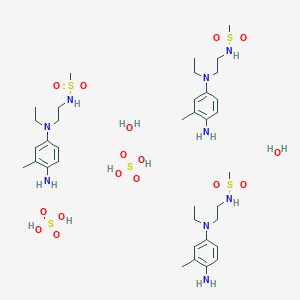
![3,4-bis(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356543.png)
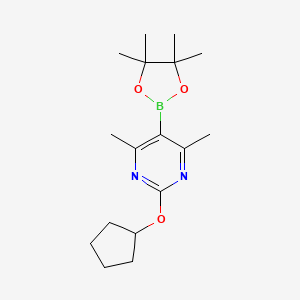
![3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13356546.png)


